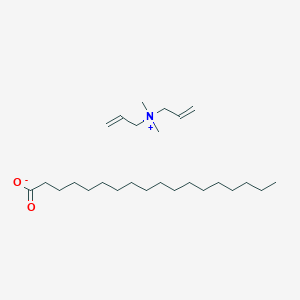
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is a chemical compound known for its surfactant properties. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate typically involves the reaction of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with octadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques such as distillation and crystallization to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study cell membrane interactions and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: It is used in the production of personal care products, detergents, and other industrial applications due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and ultimately cell death. The compound also interacts with various molecular targets and pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride: This compound is similar in structure but has a chloride ion instead of an octadecanoate group.
Dimethyldiallylammonium chloride: Another similar compound with a different counterion.
Polyquaternium-7: A polymeric form of the compound used in various industrial applications.
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is unique due to its long-chain octadecanoate group, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with hydrophobic substances.
Propriétés
Numéro CAS |
395666-54-3 |
|---|---|
Formule moléculaire |
C26H51NO2 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
dimethyl-bis(prop-2-enyl)azanium;octadecanoate |
InChI |
InChI=1S/C18H36O2.C8H16N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5-7-9(3,4)8-6-2/h2-17H2,1H3,(H,19,20);5-6H,1-2,7-8H2,3-4H3/q;+1/p-1 |
Clé InChI |
YTHHLEQBSZLCCP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+](C)(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
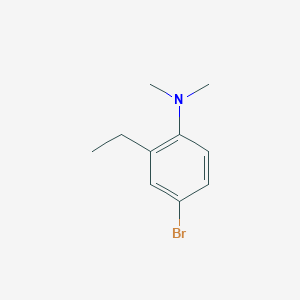
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
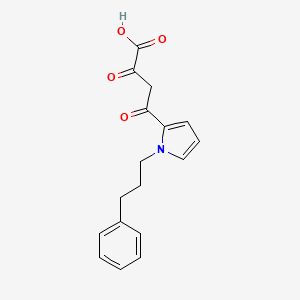
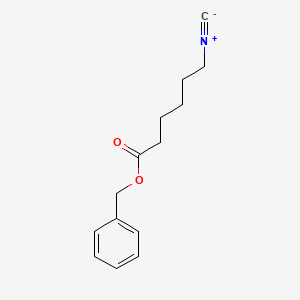

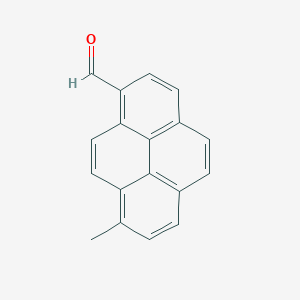


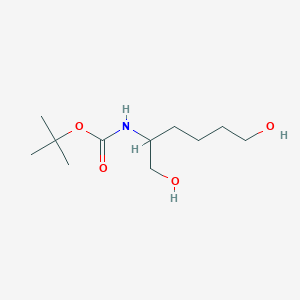
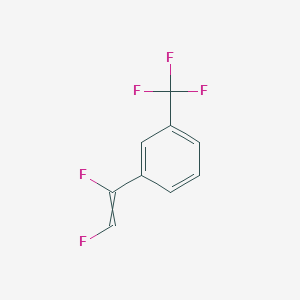
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
